17-Ethynylestradiol cyclopentyl ether
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Overview
Description
17-Ethynylestradiol cyclopentyl ether, also known as Quinestrol, is a synthetic estrogen compound. It is a derivative of ethinylestradiol, where the hydroxyl group at the 3-position is replaced by a cyclopentyl ether group. This modification enhances its oral bioavailability and prolongs its duration of action. Quinestrol is primarily used in hormone replacement therapy and as a contraceptive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynylestradiol cyclopentyl ether involves the etherification of 17-ethynylestradiol with cyclopentyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 17-Ethynylestradiol cyclopentyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s biological activity.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethylated derivatives .
Scientific Research Applications
17-Ethynylestradiol cyclopentyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of synthetic estrogens.
Biology: The compound is used in studies investigating the effects of synthetic estrogens on cellular processes and gene expression.
Medicine: Quinestrol is used in hormone replacement therapy for menopausal symptoms and as a contraceptive agent. .
Mechanism of Action
17-Ethynylestradiol cyclopentyl ether exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen-receptor complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as the regulation of reproductive functions and secondary sexual characteristics .
Comparison with Similar Compounds
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins for contraceptive purposes.
Estradiol: The natural form of estrogen used in hormone replacement therapy.
Comparison: 17-Ethynylestradiol cyclopentyl ether is unique due to its cyclopentyl ether group, which enhances its oral bioavailability and prolongs its duration of action compared to other synthetic estrogens. This makes it particularly effective for long-term hormone replacement therapy and contraceptive use .
Properties
IUPAC Name |
3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUUYSISTUNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859296 |
Source
|
Record name | 3-(Cyclopentyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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